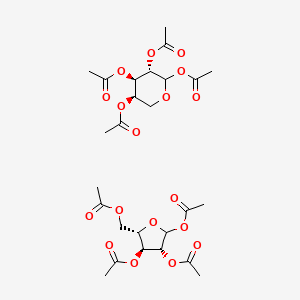
Mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose” consists of two acetylated forms of L-arabinose, a pentose sugar. These compounds are often used in carbohydrate chemistry and have applications in various scientific fields due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose are typically synthesized through the acetylation of L-arabinose. The process involves the reaction of L-arabinose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Acetic anhydride
Catalyst: Pyridine or other bases
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose undergo various chemical reactions, including:
Hydrolysis: Deacetylation to yield L-arabinose
Oxidation: Formation of arabinonic acid derivatives
Reduction: Conversion to arabinitol derivatives
Substitution: Introduction of different functional groups at the acetylated positions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH)
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4)
Reduction: Reducing agents like sodium borohydride (NaBH4)
Substitution: Various nucleophiles under appropriate conditions
Major Products
Hydrolysis: L-arabinose
Oxidation: Arabinonic acid derivatives
Reduction: Arabinitol derivatives
Substitution: Functionalized arabinose derivatives
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex carbohydrates and glycosides.
Biology: Serve as substrates for studying enzyme activities, particularly glycosidases.
Medicine: Potential use in drug development, especially in the design of antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as precursors for various fine chemicals.
Wirkmechanismus
The mechanism of action of these compounds depends on their specific application. In enzymatic studies, they act as substrates for glycosidases, undergoing hydrolysis to release L-arabinose. In drug development, their acetylated forms can enhance the stability and bioavailability of active pharmaceutical ingredients.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,5-Tetra-O-acetyl-D-arabinofuranose
- 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
- 1,2,3,5-Tetra-O-acetyl-α-D-arabinopyranose
Uniqueness
The mixture of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose and Tetra-O-acetyl-alpha-L-arabinopyranose is unique due to its specific stereochemistry and the presence of both furanose and pyranose forms. This duality allows for diverse reactivity and applications in various fields, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C26H36O18 |
|---|---|
Molekulargewicht |
636.6 g/mol |
IUPAC-Name |
[(3R,4R,5S)-4,5,6-triacetyloxyoxan-3-yl] acetate;[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/2C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15;1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h2*10-13H,5H2,1-4H3/t2*10-,11-,12+,13?/m10/s1 |
InChI-Schlüssel |
CYNZFDMADVEAML-LQOLAYDRSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)O[C@@H]1COC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C.CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


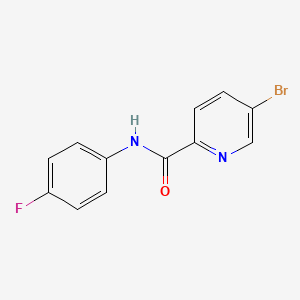
![(1S,2S,5R)-3-((R)-2-Amino-3,3,3-trifluoropropanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13845047.png)
![1-[(Z)-benzylideneamino]imidazolidine-2,4,5-trione](/img/structure/B13845056.png)
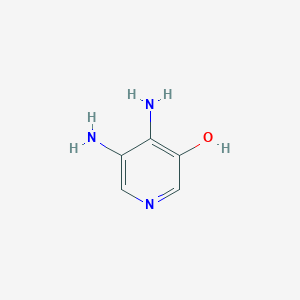
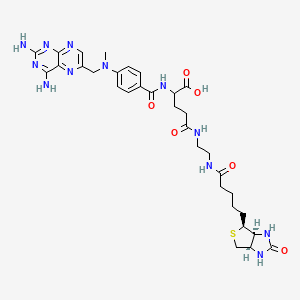
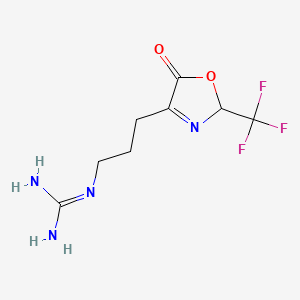
![Benzhydryl 7-[(2-bromoacetyl)amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13845087.png)
![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
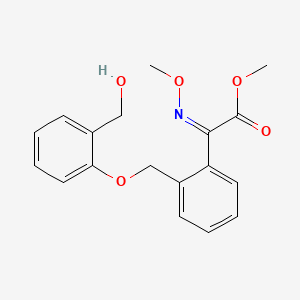
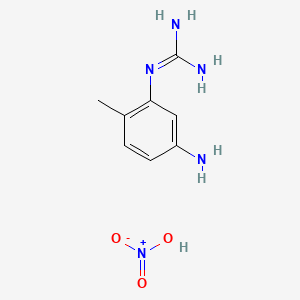
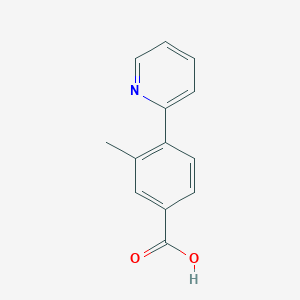
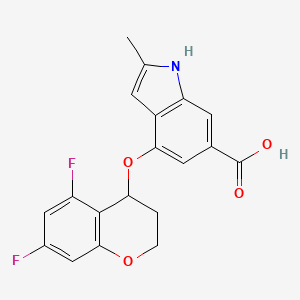
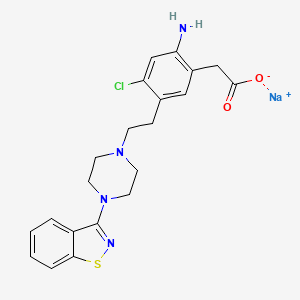
![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
